N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as piperidine or morpholine in an ethanol solvent . The purity of the synthesized compounds is usually confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
Scientific Research Applications
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . Additionally, it may interfere with bacterial quorum sensing pathways, disrupting communication and reducing virulence .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anti-inflammatory properties.
Thiazole derivatives: Known for their diverse biological activities, including antioxidant, analgesic, and antimicrobial effects.
Quinoline derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
Its ability to inhibit quorum sensing and COX enzymes makes it a promising candidate for further research and development .
Properties
CAS No. |
476483-17-7 |
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Molecular Formula |
C26H24BrN3O2S |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24BrN3O2S/c1-14-21(24(32)30-25-29-17-11-16(27)9-10-20(17)33-25)22(15-7-5-4-6-8-15)23-18(28-14)12-26(2,3)13-19(23)31/h4-11,22,28H,12-13H2,1-3H3,(H,29,30,32) |
InChI Key |
KOAXNROWLIWZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br |
Origin of Product |
United States |
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